Trimeprazine maleate, (S)-
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Overview
Description
Trimeprazine maleate, (S)-, is the S isomer of Trimeprazine maleate --- a phenothiazine derivative used as an antipruritic.
Scientific Research Applications
1. Dermatological Applications
Trimeprazine maleate has been extensively studied for its effects in dermatological conditions. Notably, it has been effective in managing symptoms of atopic eczema. A study by Savin, Paterson, Adam, & Oswald (1979) found that trimeprazine did not significantly alter the onset of scratching bouts in atopic eczema patients during different sleep stages, but it did make sleep less broken, thereby modestly reducing overall nocturnal scratching (Savin et al., 1979). Similarly, a case report by Genois, Haig, Roches, Sirard, Le May, & McCuaig (2014) demonstrated significant improvement in a child with severe atopic dermatitis and refractory pruritus using a combination of clonidine and trimeprazine (Genois et al., 2014).
2. Antimicrobial Effects
Trimeprazine's antibacterial properties have been explored as well. Dastidar, Jairaj, Mookerjee, & Chakrabarty (1997) researched its antibacterial and bactericidal activities against various strains of bacteria, including Gram-positive and Gram-negative types. Their findings indicated that trimeprazine exhibits a minimum inhibitory concentration (MIC) between 10 and 100 micrograms/ml against these strains (Dastidar et al., 1997).
3. Impact on Thyroid Function
Research has also explored the impact of trimeprazine on thyroid function. A study by Sauvage, Rousseau, Marquet, Dumeirain, Raby, & Lachâtre (1999) found that Trimeprazine could affect thyroid hormone levels and suggested mechanisms including central and peripheral pathways (Sauvage et al., 1999).
4. Photodegradation Studies
The photodegradation of trimeprazine has been studied by Ahmad, Zaheer, Gupta, & Iqbal (2016). They found that under UV-A light in aerobic conditions, trimeprazine is photolabile, producing photoproducts through oxidative photodegradation (Ahmad et al., 2016).
5. Radiosensitizing Effects
Trimeprazine has been examined for its radiosensitizing effects on anoxic E. coli cells. A study by Maniar & Singh (1983) showed that trimeprazine, alongside another drug, promethazine, sensitized anoxic E. coli B/r cells to gamma-rays under certain conditions (Maniar & Singh, 1983).
6. Pediatric Applications
In pediatric medicine, trimeprazine has been used as a premedication. A study on its efficacy for this purpose was conducted by Gillett & Keil (1960), illustrating its application in a variety of pediatric operations, especially for ear, nose, and throat procedures (Gillett & Keil, 1960).
7. Pharmacokinetic Studies
In terms of pharmacokinetics, Agrawal & Wu (2007) developed a method based on drop-to-drop solvent microextraction coupled with gas chromatography/mass spectrometry for rapid determination of trimeprazine in rat urine and blood, aiding pharmacokinetic studies (Agrawal & Wu, 2007).
8. Diabetes and Pancreatic β Cell Growth
Interestingly, trimeprazine has been studied for its potential in promoting pancreatic β cell growth and function. Kuznetsova, Yu, Hollister-Lock, Opare-Addo, Rozzo, Sadagurski, Norquay, Reed, El Khattabi, Bonner-Weir, Weir, Sharma, & White (2016) found that trimeprazine can increase IRS2 in human islets and enhance β cell growth and function in mice, offering potential applications in diabetes treatment (Kuznetsova et al., 2016).
properties
CAS RN |
179463-08-2 |
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Product Name |
Trimeprazine maleate, (S)- |
Molecular Formula |
C22H26N2O4S |
Molecular Weight |
414.52 |
IUPAC Name |
10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (S)-, (2Z)-2-butenedioate (1:1) |
InChI |
1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 |
InChI Key |
WTHCVCKKSDUGIE-FXSDFHGDSA-N |
SMILES |
C[C@@H](CN(C)C)CN1c2ccccc2Sc3ccccc13.OC(=O)\C=C/C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alimemazine maleate, (S)-; Trimeprazine maleate, (+)-; Trimeprazine maleate, (S)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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